molecular formula C6H15O4PS B14508588 Diethyl 2-sulfanylethyl phosphate CAS No. 62753-17-7

Diethyl 2-sulfanylethyl phosphate

Cat. No.: B14508588
CAS No.: 62753-17-7
M. Wt: 214.22 g/mol
InChI Key: PYIFFINADIYDDR-UHFFFAOYSA-N
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Description

Diethyl 2-sulfanylethyl phosphate is an organophosphorus compound characterized by a phosphate ester backbone with ethoxy groups and a sulfanylethyl substituent. DEP is formed during the degradation of OPs like chlorpyrifos and malathion, acting as a biomarker for OP exposure . It interacts with biological systems by altering gut microbiota composition, modulating hormone levels (e.g., estradiol, PYY), and influencing lipid metabolism in murine models .

Properties

CAS No.

62753-17-7

Molecular Formula

C6H15O4PS

Molecular Weight

214.22 g/mol

IUPAC Name

diethyl 2-sulfanylethyl phosphate

InChI

InChI=1S/C6H15O4PS/c1-3-8-11(7,9-4-2)10-5-6-12/h12H,3-6H2,1-2H3

InChI Key

PYIFFINADIYDDR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-sulfanylethyl phosphate typically involves the reaction of diethyl phosphite with 2-mercaptoethanol under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

(C2H5O)2P(O)H+HSCH2CH2OH(C2H5O)2P(O)SCH2CH2OH+H2O(C_2H_5O)_2P(O)H + HSCH_2CH_2OH \rightarrow (C_2H_5O)_2P(O)SCH_2CH_2OH + H_2O (C2​H5​O)2​P(O)H+HSCH2​CH2​OH→(C2​H5​O)2​P(O)SCH2​CH2​OH+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphoric acid derivatives and thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phosphonates.

    Hydrolysis: Phosphoric acid derivatives and thiols.

Scientific Research Applications

Diethyl 2-sulfanylethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Diethyl Phosphate (DEP)
  • Structure : Lacks the sulfanylethyl group but shares the diethyl phosphate backbone.
  • Function : Acts as a metabolite of OPs, inhibiting acetylcholinesterase (AChE) and altering gut microbiota (e.g., increasing Alloprevotella and Clostridium) .
  • Key Data :
    • DEP exposure reduces IL-6 levels and increases short-chain fatty acid (SCFA)-producing bacteria, leading to decreased LDL-C and triglycerides .
    • Inhibits AChE by 20–40% at equimolar doses compared to parent OPs .
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
  • Structure : Contains a triazole-benzyl group instead of sulfanylethyl, synthesized via Brook rearrangement .
  • Function : Primarily a synthetic byproduct in α-hydroxyphosphonate synthesis.
  • Key Data :
    • Structural elucidation via ¹H, ¹³C, and ³¹P NMR confirms its phosphonate ester configuration .
Diethyl Methylformylphosphonate Dimethylhydrazone
  • Structure : Features a formylphosphonate group protected as a dimethylhydrazone.
  • Function : Intermediate in pesticide synthesis.
  • Key Data :
    • Synthesized with 82% yield after Kugelrohr distillation; purity confirmed via GC and NMR .
Table 2: Toxicity and Inhibition Profiles
Compound AChE Inhibition (%) Endocrine Disruption Key References
DEP 20–40 Modulates estradiol, PYY
Diethyl 2-Sulfanylethyl Phosphate Not reported Suspected via sulfhydryl group N/A (Inferred)
Chlorpyrifos 60–80 Severe reproductive toxicity

Mechanistic Insights and Research Findings

Gut Microbiota Interactions

  • DEP : Increases butyrate-producing Alloprevotella and Intestinimonas, which correlate with elevated estradiol and reduced LDL-C .
  • Contrast with OPs : Parent OPs (e.g., chlorpyrifos) reduce microbial diversity and promote pathogens like Helicobacter .

Hormonal Modulation

  • DEP : Elevates peptide YY (PYY) and gastrin via Clostridium and Lactobacillus activity, influencing appetite regulation .
  • Chlorpyrifos : Suppresses testosterone and disrupts thyroid hormones, linked to metabolic syndrome .

Metabolic Pathways

  • DEP : Reduces triglycerides and LDL-C through SCFA-mediated mechanisms .
  • This compound : The sulfanylethyl group may enhance thiol-mediated detoxification pathways, though this remains speculative.

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